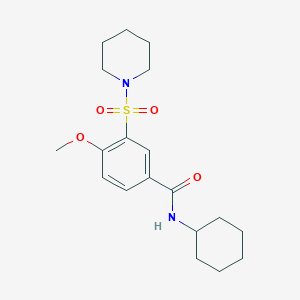
N-(sec-butyl)-4-(1-pyrrolidinylmethyl)benzamide
Vue d'ensemble
Description
N-(sec-butyl)-4-(1-pyrrolidinylmethyl)benzamide, also known as BRL-15572, is a chemical compound that has gained attention for its potential use in scientific research. This compound belongs to the class of benzamide derivatives and has been found to have significant effects on the central nervous system. In
Applications De Recherche Scientifique
N-(sec-butyl)-4-(1-pyrrolidinylmethyl)benzamide has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to be a selective antagonist of the dopamine D3 receptor, which is involved in reward and motivation pathways in the brain. N-(sec-butyl)-4-(1-pyrrolidinylmethyl)benzamide has also been found to have anxiolytic and antidepressant effects in animal models, suggesting its potential use in the treatment of anxiety and depression.
Mécanisme D'action
The mechanism of action of N-(sec-butyl)-4-(1-pyrrolidinylmethyl)benzamide involves its selective binding to the dopamine D3 receptor. This receptor is primarily located in the mesolimbic pathway of the brain, which is involved in reward and motivation. By blocking the activity of this receptor, N-(sec-butyl)-4-(1-pyrrolidinylmethyl)benzamide can modulate the release of dopamine and other neurotransmitters, leading to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
N-(sec-butyl)-4-(1-pyrrolidinylmethyl)benzamide has been found to have significant effects on the central nervous system. In animal models, it has been shown to reduce anxiety and depression-like behaviors, increase locomotor activity, and improve cognitive function. N-(sec-butyl)-4-(1-pyrrolidinylmethyl)benzamide has also been found to modulate the release of dopamine and other neurotransmitters in the brain, leading to its anxiolytic and antidepressant effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(sec-butyl)-4-(1-pyrrolidinylmethyl)benzamide in lab experiments is its selective binding to the dopamine D3 receptor. This allows for more precise modulation of the reward and motivation pathways in the brain, which can be useful for studying the underlying mechanisms of addiction and other psychiatric disorders. However, one limitation of using N-(sec-butyl)-4-(1-pyrrolidinylmethyl)benzamide is its potential off-target effects, as it may also bind to other receptors in the brain.
Orientations Futures
There are several future directions for research on N-(sec-butyl)-4-(1-pyrrolidinylmethyl)benzamide. One area of interest is its potential use in the treatment of addiction and substance abuse disorders. N-(sec-butyl)-4-(1-pyrrolidinylmethyl)benzamide has been shown to modulate the reward and motivation pathways in the brain, which are thought to be involved in addiction. Another area of interest is its potential use in the treatment of anxiety and depression, as it has been found to have anxiolytic and antidepressant effects in animal models. Finally, further research is needed to fully understand the biochemical and physiological effects of N-(sec-butyl)-4-(1-pyrrolidinylmethyl)benzamide, as well as its potential off-target effects and limitations for lab experiments.
In conclusion, N-(sec-butyl)-4-(1-pyrrolidinylmethyl)benzamide is a chemical compound that has potential applications in scientific research, particularly in the field of neuroscience. Its selective binding to the dopamine D3 receptor allows for more precise modulation of the reward and motivation pathways in the brain, which can be useful for studying addiction and other psychiatric disorders. However, further research is needed to fully understand its biochemical and physiological effects, as well as its potential off-target effects and limitations for lab experiments.
Propriétés
IUPAC Name |
N-butan-2-yl-4-(pyrrolidin-1-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-3-13(2)17-16(19)15-8-6-14(7-9-15)12-18-10-4-5-11-18/h6-9,13H,3-5,10-12H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNJBJINBMJQCFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=CC=C(C=C1)CN2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(butan-2-yl)-4-(pyrrolidin-1-ylmethyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]nicotinamide](/img/structure/B4750701.png)
![2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-iodo-2-isopropylphenyl)acetamide](/img/structure/B4750709.png)

![3-[(2,6-dichlorobenzyl)thio]-4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole](/img/structure/B4750729.png)
![N-(3-acetylphenyl)-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide](/img/structure/B4750738.png)
![4-(methylthio)-N-[2-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B4750749.png)

![{5-[4-(carboxymethoxy)-3-ethoxybenzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B4750761.png)
![4-amino-N'-{[1-(4-chlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylene}benzohydrazide](/img/structure/B4750765.png)
![5-{[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4750773.png)
![ethyl 4-{[3-cyano-4-methyl-6-(trifluoromethyl)-2-pyridinyl]thio}-3-oxobutanoate](/img/structure/B4750782.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methoxybenzamide](/img/structure/B4750802.png)
